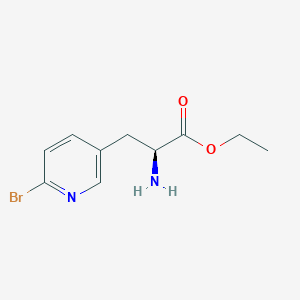
Ethyl(S)-2-amino-3-(6-bromopyridin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(S)-2-amino-3-(6-bromopyridin-3-yl)propanoate is a chemical compound with significant potential in various scientific fields It is characterized by the presence of an ethyl ester group, an amino group, and a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(S)-2-amino-3-(6-bromopyridin-3-yl)propanoate typically involves the reaction of 6-bromopyridine-3-carboxylic acid with ethyl chloroformate and subsequent amination. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl(S)-2-amino-3-(6-bromopyridin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromopyridine moiety to other functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired transformation, but typical conditions include controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, amino acids, and ester compounds. These products can be further utilized in the synthesis of more complex molecules with potential biological activities .
Scientific Research Applications
Ethyl(S)-2-amino-3-(6-bromopyridin-3-yl)propanoate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of Ethyl(S)-2-amino-3-(6-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromopyridine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The amino group may also participate in electrostatic interactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(6-bromopyridin-3-yl)propanoate
- Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate
- N-(pyridin-2-yl)amides
Uniqueness
Ethyl(S)-2-amino-3-(6-bromopyridin-3-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the development of new molecules with potential therapeutic applications .
Properties
Molecular Formula |
C10H13BrN2O2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-(6-bromopyridin-3-yl)propanoate |
InChI |
InChI=1S/C10H13BrN2O2/c1-2-15-10(14)8(12)5-7-3-4-9(11)13-6-7/h3-4,6,8H,2,5,12H2,1H3/t8-/m0/s1 |
InChI Key |
ATXPEYQTEGNFJM-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CN=C(C=C1)Br)N |
Canonical SMILES |
CCOC(=O)C(CC1=CN=C(C=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















